molecular formula C18H26N2O2 B1510790 Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate CAS No. 189320-53-4

Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate

Cat. No. B1510790
CAS RN: 189320-53-4
M. Wt: 302.4 g/mol
InChI Key: LKIXZLHWNLXFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a spirocyclic quinoline derivative and has been studied extensively for its pharmacological properties.

Scientific Research Applications

Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal properties. In addition, it has been studied for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate is not fully understood. However, it has been shown to act as a DNA intercalator and to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This may explain its anticancer and antiviral properties.
Biochemical and Physiological Effects:
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses and fungi. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. It also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate. One area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use as an anticancer agent, particularly for the treatment of drug-resistant cancers. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

properties

IUPAC Name

tert-butyl spiro[2,4-dihydro-1H-quinoline-3,3'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-10-6-9-18(13-20)11-14-7-4-5-8-15(14)19-12-18/h4-5,7-8,19H,6,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIXZLHWNLXFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC3=CC=CC=C3NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745360
Record name tert-Butyl 1',4'-dihydro-1H,2'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189320-53-4
Record name tert-Butyl 1',4'-dihydro-1H,2'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate
Reactant of Route 2
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate
Reactant of Route 3
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate
Reactant of Route 4
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate
Reactant of Route 6
Tert-butyl 2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.